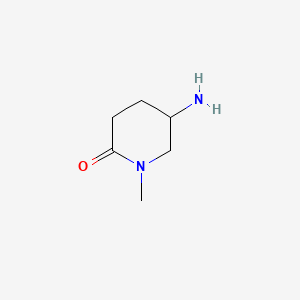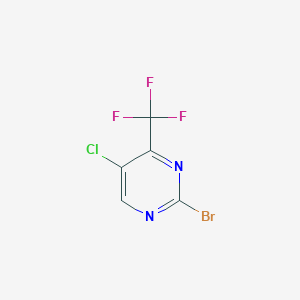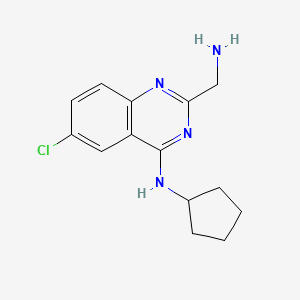
2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine
説明
The compound “2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms . They are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a quinazoline core, with an aminomethyl group at the 2-position, a chlorine atom at the 6-position, and a cyclopentyl group attached to the nitrogen atom .
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various substitution reactions .
科学的研究の応用
Anticancer Potential
Apoptosis Induction and Anticancer Efficacy : A study highlighted the development of a compound derived from a similar structure, demonstrating potent apoptosis-inducing capabilities with significant efficacy in cancer models due to excellent blood-brain barrier penetration. This suggests potential applications of related compounds in treating brain and other cancers (Sirisoma et al., 2009).
Cytotoxicity and Anticancer Properties : Another research explored indole-aminoquinazoline hybrids, showing cytotoxic effects against various human cancer cell lines, with certain compounds demonstrating moderate to significant activity. These findings indicate the utility of quinazoline derivatives in designing new anticancer agents (Mphahlele et al., 2018).
Synthetic Methodologies
Asymmetric Catalytic Activity : Research into biquinazoline-based primary amines derived from natural amino acids revealed their potential in asymmetric catalysis, offering a pathway to synthesize alcohols with enantiomeric excess. This study underscores the versatility of quinazoline derivatives in organic synthesis (Cakici et al., 2011).
Microwave Assisted Synthesis : A technique for the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds using microwave irradiation was developed, showcasing an efficient method for creating quinazoline derivatives (Liu et al., 2006).
Chemical Properties and Applications
Organocatalysis : The use of 2-aminoquinazolin-4(3H)-one as an organocatalyst for activating aldehydes for tertiary amine synthesis was reported, demonstrating the chemical versatility and potential application of quinazoline derivatives in catalysis (Thakur et al., 2018).
Comprehensive Metabolite Profiling : A study on the derivatization of primary and secondary amines for analysis by LC-ESI-MS highlights the importance of quinazoline derivatives in biochemical analysis, offering a method for the comprehensive profiling and quantitation of amine group-containing metabolites (Boughton et al., 2011).
作用機序
特性
IUPAC Name |
2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4/c15-9-5-6-12-11(7-9)14(19-13(8-16)18-12)17-10-3-1-2-4-10/h5-7,10H,1-4,8,16H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSFJKDMOYOCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=C2C=C(C=C3)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


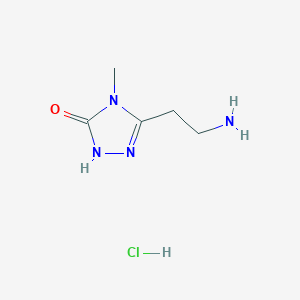
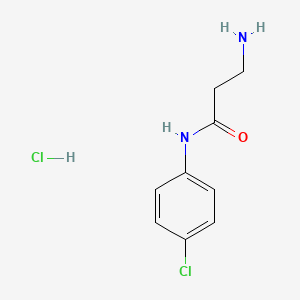


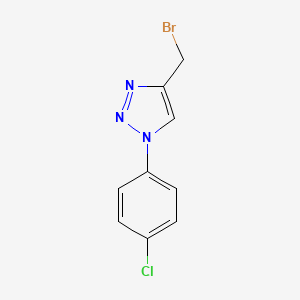
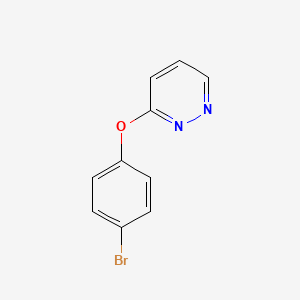
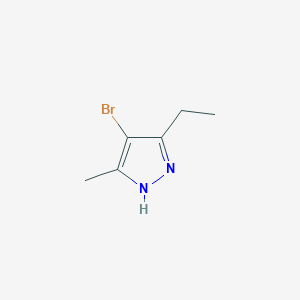
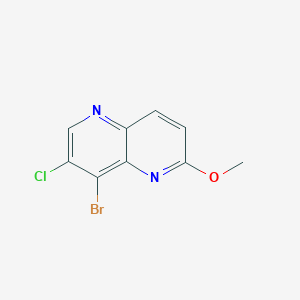
![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)
![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)


